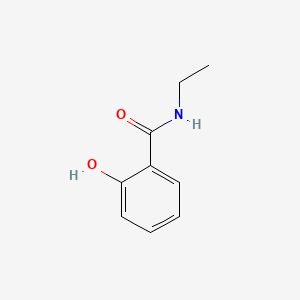

n-Ethyl-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDKXFCUGVGVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196727 | |

| Record name | Salicylethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4611-42-1 | |

| Record name | N-Ethyl-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Therapeutic Potential of Salicylamide Derivatives: A Technical Guide for Drug Discovery

Abstract

Salicylamide, a derivative of salicylic acid, has long been recognized for its analgesic and antipyretic properties. However, the therapeutic landscape of its derivatives is vastly more extensive and dynamic. This technical guide provides an in-depth exploration of the diverse biological activities of salicylamide derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the promising field of salicylamide-based therapeutics.

Introduction: The Salicylamide Scaffold - A Privileged Structure in Medicinal Chemistry

The salicylamide core, characterized by a 2-hydroxybenzamide structure, represents a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and aromatic interactions. The hydroxyl and amide moieties are key pharmacophoric features that can be readily modified to generate extensive libraries of derivatives with diverse and potent biological activities. This inherent versatility has made salicylamide derivatives a fertile ground for the discovery of novel therapeutic agents.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Salicylamide derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines. Their anticancer properties are not mediated by a single mechanism but rather through the modulation of multiple, critical signaling pathways and cellular processes.

Mechanisms of Anticancer Action

Salicylamide derivatives exert their anticancer effects through several key mechanisms:

-

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1] Several salicylamide derivatives have been shown to potently inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes and subsequent apoptosis of tumor cells.[1]

-

Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is essential for cell division. Salicylamide derivatives can act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Their aberrant activity is often associated with cancer. Salicylamide derivatives have been designed to act as HDAC inhibitors, with the salicylamide moiety serving as a novel zinc-binding group to chelate the zinc ion in the active site of HDACs.[3][4][5] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.

-

Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. The well-known salicylamide derivative, niclosamide, has been shown to inhibit this pathway by promoting the internalization of the Wnt receptor Frizzled1 and the degradation of key pathway components like Dishevelled-2 and β-catenin.

-

Inhibition of Tyrosine Kinases: Some salicylamide derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[6][7]

Signaling Pathway of STAT3 Inhibition by Salicylamide Derivatives

Caption: Inhibition of the JAK/STAT3 signaling pathway by a salicylamide derivative.

Quantitative Anticancer Activity

The anticancer potency of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| O-alkylamino-tethered salicylamide (9a) | MDA-MB-231 (Breast) | 3.38 | [8] |

| Salicylanilide | A549 (Lung) | Varies | |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | Caco-2 (Colorectal) | 3.3 | |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | HCT-116 (Colorectal) | 5.9 | |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MDA-MB-231 (Breast) | 10.7 | |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MCF-7 (Breast) | 5.8 | |

| Salicylamide Analogue (15a) | EGFR | 0.27 | [6] |

| Salicylamide Analogue (15b) | EGFR | 1.1 | [6] |

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the salicylamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Principle: The effect of salicylamide derivatives on tubulin polymerization can be assessed using an in vitro assay that measures the change in turbidity as tubulin polymerizes into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

-

Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the salicylamide derivative. Include a positive control (e.g., colchicine) and a negative (vehicle) control.

-

Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass (Amax) to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2][9]

Caption: Workflow for the in vitro tubulin polymerization assay.

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cancer cells treated with salicylamide derivatives, providing a direct measure of STAT3 inhibition.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of the salicylamide derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][11][12][13][14]

Antimicrobial Activities: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Salicylamide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of novel anti-infectives.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many salicylamide derivatives are still under investigation, but several modes of action have been proposed, including:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of many salicylamide derivatives allows them to intercalate into and disrupt the integrity of bacterial cell membranes.

-

Inhibition of Key Bacterial Enzymes: Salicylamide derivatives may inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

-

Interference with Bacterial Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are critical for bacterial survival and resistance.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of salicylamide derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µM) | Reference |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 | [15] |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 | [15] |

| Derivative 3f | Staphylococcus aureus | ≤0.03 | [16] |

| Derivative 3g | Clostridium perfringens | ≤0.03 | [16] |

| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of the salicylamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

The parent compound, salicylic acid, is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylamide and its derivatives also possess anti-inflammatory properties, though their mechanisms can be more diverse.[17][18][19]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other salicylates, some salicylamide derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[17][18][19]

-

Modulation of Pro-inflammatory Cytokine Production: Salicylamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some derivatives have been shown to inhibit the activation of NF-κB.

-

Antioxidant Activity: Some salicylamide derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Principle: This assay evaluates the ability of salicylamide derivatives to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the salicylamide derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.

Antiviral Activities: A Broad-Spectrum Defense

Several salicylamide derivatives, most notably niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[20][21][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of salicylamide derivatives are often host-directed, making them less susceptible to the development of viral resistance.

-

Inhibition of Viral Entry: Niclosamide has been shown to inhibit the entry of various viruses, including chikungunya virus, by blocking the acidification of endosomes, a process required for viral fusion and entry into the host cell.[23][24][25]

-

Disruption of Viral Replication: Nitazoxanide and its active metabolite, tizoxanide, can interfere with viral replication processes. For example, against influenza virus, nitazoxanide blocks the maturation of the viral hemagglutinin protein.[26]

-

Modulation of Host Cell Signaling Pathways: Antiviral activity can also be mediated by the modulation of host cell signaling pathways that are hijacked by the virus for its own replication.

Quantitative Antiviral Activity

The antiviral activity of salicylamide derivatives is typically expressed as the half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

| Derivative | Virus | EC50 (µM) | Reference |

| Niclosamide | SARS-CoV-2 | 0.057 | [22][27] |

| Niclosamide Derivative (10) | SARS-CoV-2 | 0.39 | [27] |

| Niclosamide Derivative (11) | SARS-CoV-2 | 0.49 | [27] |

| Nitazoxanide | Chikungunya Virus (CHIKV) | 2.96 | [25] |

| Salicylamide Derivative (50) | Hepatitis B Virus (HBV) | 0.52 | [28] |

| Salicylamide Derivative (56) | Hepatitis B Virus (HBV) | 0.47 | [28] |

Experimental Protocol: Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

-

Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the salicylamide derivative.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration that reduces the plaque number by 50%.

Conclusion and Future Perspectives

Salicylamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate multiple key cellular pathways and targets makes them attractive candidates for the development of novel therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. The continued exploration of the vast chemical space of salicylamide derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.

-

Patsnap Synapse. (2024). What is the mechanism of Salicylamide? Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

- Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.

- Pan, J. X., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cancer Letters, 392, 157-164.

- Kuneš, J., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130.

-

Cytoskeleton, Inc. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Salicylamide used for? Retrieved from [Link]

- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.

- Kim, H. S., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Medicine, 101(17), e29049.

- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.

-

Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

-

DigitalOcean. (n.d.). Tubulin polymerizing protocol. Retrieved from [Link]

- Chen, H., et al. (2023). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Medicinal Research Reviews, 43(4), 897-931.

- Liu, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Salicylamide Analogues as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 13(4), 314-323.

-

Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body? Retrieved from [Link]

- Kim, H. S., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Medicine, 101(17), e29049.

-

ResearchGate. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... Retrieved from [Link]

-

Web of Journals. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

- Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180-189.

- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.

- Huo, J., et al. (2025).

- Imramovský, A., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry Letters, 23(21), 5744-5747.

-

ResearchGate. (2016). Design, Synthesis and Biological Evaluation of Salicylamide Analogues as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

- Parvathaneni, V., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 548.

-

Taylor & Francis Online. (n.d.). Salicylamide – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]

-

REPOSITORY STIFAR. (2024). Anti-inflammatory Activity of Salicylanilide Compounds from Gondopuro Oil as an In-Vitro. Retrieved from [Link]

- Chen, H., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931.

-

ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h... Retrieved from [Link]

-

ResearchGate. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral... Retrieved from [Link]

- Wang, L., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 235, 114282.

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX... Retrieved from [Link]

- Huo, J., et al. (2025).

-

Patsnap Synapse. (2023). Salicylamide: Detailed Review of its Transformative R&D Success. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mesoscale.com [mesoscale.com]

- 15. researchgate.net [researchgate.net]

- 16. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 18. What is Salicylamide used for? [synapse.patsnap.com]

- 19. webofjournals.com [webofjournals.com]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of N-substituted 2-hydroxybenzamides

This guide offers a comprehensive exploration into the structure-activity relationships (SAR) of N-substituted 2-hydroxybenzamides, a versatile class of compounds with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind molecular design, and provides insights into the experimental validation of these compounds.

Introduction: The Versatile 2-Hydroxybenzamide Scaffold

N-substituted 2-hydroxybenzamides, also known as salicylamides, are a class of organic compounds built upon a central 2-hydroxybenzamide core. This scaffold has proven to be a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. The inherent chemical features of this scaffold—the phenolic hydroxyl group, the amide linkage, and the aromatic ring system—provide multiple points for hydrogen bonding, metal chelation, and other molecular interactions, making it an ideal starting point for the development of targeted therapeutics.

These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[1][2][3][4] A significant portion of their anticancer activity, for instance, is attributed to their ability to inhibit histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation.[5][6][7] The exploration of the SAR of this class of molecules is therefore a critical endeavor in the quest for more potent and selective therapeutic agents.

General Synthetic Strategies

The synthesis of N-substituted 2-hydroxybenzamides is typically straightforward, allowing for the generation of diverse chemical libraries for SAR studies. A common and effective method involves the coupling of a salicylic acid derivative with a primary or secondary amine.

Sources

- 1. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]

- 5. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-2-hydroxybenzamide (CAS 4611-42-1): Properties, Hazards, and Handling for Research Professionals

This document provides a comprehensive technical overview of N-ethyl-2-hydroxybenzamide (CAS No. 4611-42-1), a compound of interest within the broader class of salicylamides. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical information on its physicochemical properties, potential biological significance, associated hazards, and detailed protocols for safe laboratory handling.

Introduction and Chemical Identity

This compound, also known as N-Ethylsalicylamide, belongs to the salicylamide family, characterized by a 2-hydroxybenzamide core structure.[1][2] Salicylamides are recognized as a versatile pharmacophore, with various derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The subject of this guide, CAS 4611-42-1, is an N-alkyl substituted derivative of the parent compound, salicylamide. This structural modification is significant, as N-substitution is a key determinant in the biological activity and toxicity profile of this chemical class.[5] Its role as a chemical intermediate or building block in the synthesis of more complex molecules makes a thorough understanding of its properties and hazards essential for its safe and effective use in research and development.[6][7]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 4611-42-1[1]

-

Synonyms: N-Ethylsalicylamide, Salicylethylamide, salicylic acid ethylamide[2][7][8]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its solubility, stability, and interactions with biological systems. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 165.19 g/mol | [1][8] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 58 °C | [8] |

| Boiling Point | 343.6 ± 25.0 °C (Predicted) | [6][8] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Flash Point | 161.6 °C | [6] |

| pKa | 8.74 ± 0.30 (Predicted) | [8] |

| LogP (Octanol-Water) | 1.1419 (Computed) | [7] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų (Computed) | [7] |

Hazard Identification and Toxicology

A rigorous understanding of a chemical's hazards is paramount for ensuring laboratory safety. This compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:

-

Pictogram:

-

Hazard Statements:

-

Hazard Classes:

Toxicological Profile (Inferred)

-

Parent Compound (Salicylamide): The oral LD50 in rats is reported as 980 mg/kg.[5] Symptoms of exposure can include dizziness, drowsiness, nausea, and in high doses, central nervous system depression.[9]

-

Related Derivative (N,N-Diethyl-2-hydroxybenzamide): This compound exhibits a higher acute toxicity, with a reported oral LD50 in rats of 580 mg/kg.[5]

Expert Insight: The structure-activity relationship suggests that N-alkylation can modulate the toxicity of salicylamides. The available data on a diethyl-substituted analog indicates that this compound should be handled with the assumption of moderate acute oral toxicity, potentially greater than its parent, salicylamide. The ethyl group may alter its lipophilicity and metabolic pathways, influencing its overall toxicological profile.[5]

Potential Applications & Biological Activity

While specific research on this compound is limited, the broader salicylamide class is a rich field of study. These compounds are known to possess a range of biological activities, making them attractive scaffolds for medicinal chemistry.

-

Anti-inflammatory Activity: The parent compound, salicylamide, is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that derivatives like this compound may act through similar mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway responsible for inflammation and pain.[10]

-

Antimicrobial and Anticancer Research: Various substituted salicylamides have demonstrated significant antibacterial, antifungal, and antimycobacterial activity.[4] Furthermore, certain derivatives are potent inhibitors of signaling pathways, like STAT3, which are crucial for cancer cell proliferation and survival.[3] The specific substitutions on the salicylic ring and the amide nitrogen are key to this activity.

This compound serves as a valuable starting point or intermediate for synthesizing novel derivatives to explore these therapeutic areas.

Synthesis Pathway Overview

A common synthetic route to N-substituted salicylamides involves the amidation of a salicylic acid ester. For instance, the related compound N,N-diethyl-2-hydroxybenzamide has been synthesized from methyl salicylate (found in oil of wintergreen) via a nucleophilic substitution reaction with diethylamine.[11] A similar approach could be adapted for the synthesis of this compound.

Caption: Generalized synthesis of this compound.

Laboratory Safety and Handling Protocols

Given the compound's hazard profile, strict adherence to safety protocols is mandatory. The following workflow represents a self-validating system for risk mitigation.

Hazard Assessment and Control Workflow

Caption: Logical workflow for safe handling of CAS 4611-42-1.

Step-by-Step Handling Protocol

1. Engineering Controls:

-

All manipulations of this compound solid or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risk (H335).[12]

-

Ensure an operational safety shower and eyewash station are readily accessible.[12]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards (H319).[13]

-

Skin Protection: Wear a standard laboratory coat. Use compatible, chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin contact (H315).[12][14]

-

Respiratory Protection: For situations with potential for significant aerosolization or if working outside a fume hood (not recommended), use a NIOSH-approved respirator with appropriate particulate filters.[12]

3. Storage:

-

Store in a tightly closed, properly labeled container.[6]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][15]

4. Spill Management:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material, place it into a sealed, labeled container for hazardous waste disposal.[13]

-

Ventilate the area and wash the spill site after material pickup is complete. Do not allow the chemical to enter drains.[13]

Waste Disposal Protocol

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

-

Collect all waste material (unwanted product, contaminated absorbents, etc.) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[16]

-

The label must include the full chemical name, "this compound," and the approximate concentration.[16]

-

Keep the waste container sealed when not in use.[16]

2. Container Decontamination:

-

Empty containers of this compound must be treated as hazardous waste until properly rinsed.

-

The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous chemical waste.[16]

-

After the initial rinse is collected, the container can typically be rinsed twice more before being disposed of as non-hazardous waste, but local regulations should always be confirmed.

3. Final Disposal:

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[13][14]

Conclusion

This compound (CAS 4611-42-1) is a valuable chemical intermediate with potential applications stemming from the known biological activities of the salicylamide class. However, its GHS classification as harmful and irritant necessitates careful and informed handling. By understanding its physicochemical properties and adhering to the rigorous safety and disposal protocols outlined in this guide, researchers can mitigate risks and safely integrate this compound into their research and development workflows.

References

-

This compound - LookChemicals. LookChemicals. Available at: [Link]

-

This compound | C9H11NO2 | CID 78354 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

-

N-(2-aminoethyl)-2-hydroxybenzamide | C9H12N2O2 | CID 11116645 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate. Available at: [Link]

-

N-Ethyl-2-hydroxy-N-methoxybenzamide - SpectraBase. SpectraBase. Available at: [Link]

-

This compound CAS#: 4611-42-1; ChemWhat Code: 506383. ChemWhat. Available at: [Link]

-

This compound (C9H11NO2) - PubChemLite. PubChemLite. Available at: [Link]

-

SDS US. Not specified. Available at: [Link]

-

N-(2-Hydroxy-ethyl)-thiobenzamide - SpectraBase. SpectraBase. Available at: [Link]

-

Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity | Request PDF. ResearchGate. Available at: [Link]

-

2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College. Available at: [Link]

-

N-Ethyl-4-hydroxybenzamide | C9H11NO2 | MD Topology | NMR | X-Ray. The Automated Topology Builder. Available at: [Link]

-

Solubility and Melting Properties of Salicylamide | Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]

-

N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4611-42-1,this compound [lookchemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 4611-42-1 [amp.chemicalbook.com]

- 9. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Spectroscopic and Spectrometric Analysis of N-Ethyl-2-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Ethyl-2-hydroxybenzamide (CAS: 4611-42-1). The structural elucidation of small molecules is a cornerstone of chemical research and drug development. This document serves as a practical reference for the analytical characterization of this compound, offering predicted spectral data, discussing the underlying principles, and providing standardized experimental protocols. By synthesizing theoretical predictions with practical methodologies, this guide aims to equip researchers with the necessary information for unambiguous identification and quality control.

Molecular Structure and Properties

This compound, also known as N-Ethylsalicylamide, is a derivative of salicylamide. Its structure consists of a benzene ring substituted with a hydroxyl group and an N-ethyl carboxamide group at positions 2 and 1, respectively. Understanding this structure is fundamental to interpreting its spectral data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Monoisotopic Mass | 165.07898 Da | [1][2] |

| CAS Number | 4611-42-1 | [1][3][4] |

| IUPAC Name | This compound | [1] |

graph "N_Ethyl_2_hydroxybenzamide" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"];

// Substituents C_amide [label="C", pos="1.8,0!"]; O_amide [label="O", pos="2.6,0.5!"]; N_amide [label="N", pos="1.9,-0.8!"]; H_amide [label="H", pos="2.4,-1.2!"]; C_ethyl1 [label="C", pos="1.1,-1.5!"]; C_ethyl2 [label="C", pos="1.2,-2.5!"]; O_hydroxyl [label="O", pos="-1.7,0!"]; H_hydroxyl [label="H", pos="-2.2,0.3!"];

// Aromatic Protons H3 [label="H", pos="-1.5,-2!"]; H4 [label="H", pos="0,-2.8!"]; H5 [label="H", pos="1.5,-2!"]; H6 [label="H", pos="1.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_amide; C_amide -- O_amide [style=double, len=0.8]; C_amide -- N_amide; N_amide -- H_amide; N_amide -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the ethyl group protons, and the labile amide and hydroxyl protons.

Expertise & Experience: The chemical shifts of labile protons (N-H and O-H) are highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[5][6] In a non-interacting solvent like CDCl₃, these peaks are often broad, whereas a hydrogen-bond accepting solvent like DMSO-d₆ can sharpen them and shift them downfield.[5][7][8]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Rationale |

| -OH (Phenolic) | 9.0 - 12.0 | Broad Singlet | 1H | - | Strong deshielding due to hydrogen bonding and proximity to the electronegative oxygen. |

| -NH (Amide) | 8.0 - 9.0 | Broad Triplet | 1H | ~5-6 Hz | Deshielded by the adjacent carbonyl group and coupled to the -CH₂- group of the ethyl moiety. |

| Ar-H | 6.8 - 7.9 | Multiplets | 4H | ~7-8 Hz | Protons on the benzene ring are in a complex, deshielded environment. Specific positions will have distinct shifts. |

| -CH₂- (Ethyl) | 3.4 - 3.6 | Quartet | 2H | ~7 Hz | Adjacent to the electron-withdrawing amide nitrogen, resulting in a downfield shift. Coupled to the -CH₃ group.[9] |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | 3H | ~7 Hz | A typical aliphatic environment, coupled to the adjacent -CH₂- group.[9][10] |

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Amide) | 168 - 172 | The carbonyl carbon is highly deshielded, appearing significantly downfield. |

| Ar-C-OH | 155 - 160 | The aromatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |

| Ar-C (Quaternary) | 115 - 140 | Includes the carbon attached to the amide group. |

| Ar-CH | 115 - 135 | Aromatic carbons with attached protons. |

| -CH₂- (Ethyl) | 35 - 45 | The carbon is attached to the nitrogen, causing a moderate downfield shift. |

| -CH₃ (Ethyl) | 14 - 16 | A typical upfield chemical shift for an aliphatic methyl carbon. |

Recommended Experimental Protocol for NMR Analysis

Trustworthiness: A robust and reproducible protocol is critical for obtaining high-quality, reliable NMR data. This protocol is designed to be self-validating by including an internal standard for accurate chemical shift referencing.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Causality: DMSO-d₆ is recommended as it effectively dissolves the analyte and minimizes the rate of proton exchange for the -OH and -NH groups, resulting in sharper, more easily identifiable signals compared to solvents like CDCl₃ or D₂O.[5][7]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[10]

-

Transfer the resulting solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Record spectra on a spectrometer with a minimum proton frequency of 400 MHz to ensure adequate signal dispersion and resolution.[11]

-

¹H NMR Parameters:

-

Number of Scans: 16-32 (adjust to achieve a good signal-to-noise ratio).

-

Spectral Width: -2 to 16 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals in the ¹H spectrum to determine proton ratios.

-

Caption: Standard workflow for NMR sample analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

Using a technique like Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The predicted monoisotopic mass is 165.0790 Da.[1][2]

Expertise & Experience: The fragmentation of benzamides is often directed by the stability of the resulting fragments. Cleavage of bonds adjacent to the carbonyl group and the aromatic ring are common pathways. The formation of stable acylium ions is a particularly favorable process.[12]

Key Predicted Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₉H₉NO]⁺˙ | Loss of H₂O from the molecular ion. |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the N-ethyl bond. |

| 120 | [C₇H₄O₂]⁺˙ | McLafferty rearrangement with loss of propene. |

| 92 | [C₆H₄O]⁺˙ | Loss of the entire amide side chain. |

digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="Molecular Ion (M+)\nm/z = 165", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F147 [label="[M - H₂O]+\nm/z = 147"]; F121 [label="[M - C₂H₄N]+\nm/z = 121\n(Acylium Ion)"]; F120 [label="[M - C₃H₅]+\nm/z = 120"]; F92 [label="[C₆H₄O]+ \nm/z = 92"];

M -> F147 [label="- H₂O"]; M -> F121 [label="- C₂H₄N"]; M -> F120 [label="McLafferty\nRearrangement"]; F121 -> F92 [label="- CO"]; }

Caption: Predicted fragmentation pathway for this compound.

Recommended Experimental Protocol for MS Analysis

Trustworthiness: This protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, validated method for the analysis of volatile and semi-volatile small molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC):

-

Inlet Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. Causality: This temperature program ensures good separation from solvent and impurities while eluting the analyte in a reasonable time without thermal degradation.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (m/z 165) and compare the observed fragmentation pattern to the predicted pattern and library spectra.

-

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust analytical framework for the definitive structural confirmation of this compound. This guide offers the predicted spectral data based on established chemical principles and provides standardized, field-proven protocols for their acquisition. By understanding the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the logical fragmentation pathways in MS, researchers can confidently identify this compound, verify its purity, and ensure the integrity of their materials in research and development settings.

References

-

Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl acetate analysis. docbrown.info. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). hmdb.ca. [Link]

-

Turi, G. F., & Gennen, D. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. reddit.com. [Link]

-

Guerrini, M., et al. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B. [Link]

-

Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO2). pubchem.ncbi.nlm.nih.gov. [Link]

-

A-level Chemistry. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. chem.ucalgary.ca. [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-ethyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - Optional[13C NMR]. spectrabase.com. [Link]

-

ChemWhat. (n.d.). This compound. chemwhat.com. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 4611-42-1 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Solubility profile of n-Ethyl-2-hydroxybenzamide in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of n-Ethyl-2-hydroxybenzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and final dosage form performance. This compound, a salicylic acid derivative, possesses structural features—a hydroxyl group, an amide linkage, and an ethyl substituent—that create a nuanced solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. We delve into its key physicochemical properties and their direct influence on solubility, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and explain the causal reasoning behind critical experimental steps. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, empowering them to generate accurate, reproducible solubility data essential for advancing drug development projects.

Introduction: The Critical Role of Solubility

This compound (CAS 4611-42-1) is a benzamide derivative with potential applications in medicinal chemistry and materials science. Like many small molecules in the drug discovery pipeline, its utility is fundamentally linked to its solubility. Poor aqueous solubility can lead to low bioavailability, unreliable results in biological assays, and significant challenges in developing a viable formulation. Conversely, understanding its solubility in various organic solvents is essential for synthesis, purification, and the preparation of stock solutions for screening.

This guide moves beyond a simple data sheet. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why." We will explore how the molecular structure of this compound dictates its interaction with different solvents and provide robust, field-proven methodologies to quantify these interactions. The protocols described herein are designed as self-validating systems to ensure the generation of trustworthy and accurate data.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's inherent properties are the primary determinants of its solubility. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing specific molecular descriptors.[1]

Key Physicochemical Properties

The following table summarizes the known and computationally predicted properties of this compound.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₉H₁₁NO₂ | [2] | - |

| Molecular Weight | 165.19 g/mol | [2][3] | Influences molar concentration calculations. |

| Melting Point | 58 °C | [4] | A relatively low melting point suggests weaker crystal lattice energy compared to high-melting-point solids like salicylamide (~139°C)[5], which may facilitate easier dissolution. |

| Predicted logP | 1.14 - 2.01 | [2][6] | The positive logP value indicates a preference for a nonpolar environment over water, suggesting limited aqueous solubility but good solubility in organic solvents. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] | This value is in a range often associated with good cell permeability. The polar surface area arises from the hydroxyl and amide groups, which are key sites for hydrogen bonding with polar solvents. |

| Hydrogen Bond Donors | 2 | [2] | The phenolic hydroxyl (OH) and the amide (N-H) groups can donate hydrogen bonds, promoting interaction with protic solvents (e.g., alcohols, water). |

| Hydrogen Bond Acceptors | 2 | [2] | The carbonyl oxygen (C=O) and the hydroxyl oxygen can accept hydrogen bonds, facilitating dissolution in solvents like water, alcohols, and DMSO. |

| Predicted pKa | 8.74 (Phenolic OH) | [4] | The phenolic hydroxyl group is weakly acidic. At pH values significantly below the pKa, the molecule will be neutral. Above the pKa, it will deprotonate to form a phenolate anion, which is significantly more water-soluble. Therefore, aqueous solubility is expected to be highly pH-dependent. |

Predicted Solubility Profile

Based on the properties above, we can predict the solubility behavior of this compound in common laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of two hydrogen bond donors and two acceptors suggests that solubility should be favorable in these solvents. However, the nonpolar benzene ring and ethyl group will limit extensive solubility, especially in water. Its aqueous solubility is expected to be low but will increase significantly at pH > 9 due to the deprotonation of the phenolic hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is predicted in these solvents. DMSO is an excellent hydrogen bond acceptor and can effectively solvate the molecule. Acetone and acetonitrile should also be effective solvents due to dipole-dipole interactions and their ability to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be poor. While the molecule has lipophilic character (logP > 1), it is insufficient to overcome the strong intermolecular hydrogen bonding that must be broken to dissolve in a nonpolar medium.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical measurement. The two most common and vital types of solubility measurements in drug development are Equilibrium (Thermodynamic) Solubility and Kinetic Solubility .

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

Equilibrium solubility represents the true saturation point of a compound in a solvent at a specific temperature and is the gold standard for solubility measurement.[7][8] The shake-flask method is the most reliable technique for this determination.[9]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and consistent solubility value.[7][10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.

-

Expert Insight: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure the solution is truly saturated. A good starting point is to add 5-10 mg of the compound.

-

-

Equilibration: Seal the vials and place them in an incubator with agitation (e.g., orbital shaker or rotator) at a constant, controlled temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for 24-72 hours.[9][11]

-

Expert Insight: The equilibration time is crucial. For crystalline compounds, 24 hours is often sufficient, but 48-72 hours is recommended to be certain that equilibrium has been reached. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[7]

-

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation at high speed followed by careful collection of the supernatant is a reliable method.[1]

-

Expert Insight: Immediately after collecting the supernatant, it should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This prevents falsely elevated concentration readings.

-

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, typically HPLC-UV.

-

Expert Insight: A calibration curve must be prepared using standard solutions of the compound with known concentrations.[1] This is essential for accurate quantification. The analytical method should be specific and stable for the compound.

-

Diagram: Equilibrium Solubility Workflow (Shake-Flask Method)

Caption: A generalized workflow for determining kinetic solubility.

Conclusion and Future Directions

While specific experimental solubility data for this compound is not widely published, its physicochemical profile provides a strong basis for predicting its behavior. The molecule's amphiphilic character—balancing polar hydrogen-bonding groups with a nonpolar core—suggests moderate solubility in polar organic solvents and pH-dependent solubility in aqueous media.

For any research or development program involving this compound, the generation of precise solubility data is not merely recommended; it is imperative. The robust, validated protocols for equilibrium and kinetic solubility detailed in this guide provide a clear path for obtaining this critical information. Accurate solubility data will de-risk subsequent studies, enabling rational design of in vitro experiments, guiding formulation strategies, and ultimately accelerating the path from discovery to application.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- AxisPharm. Kinetic Solubility Assays Protocol.

- ChemScene. This compound.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Wikipedia. Solubility equilibrium.

- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. General Experimental Protocol for Determining Solubility.

- Biorelevant.com. Describes equilibrium solubility of a drug substance.

- Hit2Lead. This compound.

- PubChem. This compound.

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ChemicalBook. This compound.

- Journal of Chemical & Engineering Data. Solubility and Melting Properties of Salicylamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4611-42-1 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hit2Lead | this compound | CAS# 4611-42-1 | MFCD01684552 | BB-4027146 [hit2lead.com]

- 7. biorelevant.com [biorelevant.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

InChI key and SMILES for n-Ethyl-2-hydroxybenzamide

An In-Depth Technical Guide to the Molecular Identification and Synthesis of n-Ethyl-2-hydroxybenzamide

Abstract

This compound, a derivative of salicylic acid, represents a core structural motif in medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group and a secondary amide linkage imparts specific physicochemical properties that are leveraged in the design of novel compounds. This technical guide provides a comprehensive overview of this compound, focusing on its unambiguous molecular identification through SMILES and InChIKey, its physicochemical characteristics, a detailed synthesis protocol, and methods for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in their work.

Unambiguous Molecular Identification

Accurate and standardized molecular identification is paramount in scientific research to ensure reproducibility and clarity. For this compound, several key identifiers are used globally. The IUPAC name is this compound[1]. The Chemical Abstracts Service (CAS) has assigned the registry number 4611-42-1[1][2][3][4].

The two most powerful and widely adopted machine-readable identifiers are the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey).

The SMILES string provides a linear text-based representation of the molecule's two-dimensional structure. The InChIKey, derived from the InChI string (InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12)), is a hashed, fixed-length character signature that serves as a unique digital fingerprint for the compound, ideal for database searches and indexing[1].

Logical Flow of Chemical Identification

The process of generating these unique identifiers follows a hierarchical and deterministic workflow, ensuring that any given chemical structure will always produce the same InChI and InChIKey. This is fundamental to chemical database integrity.

Caption: Workflow from 2D structure to its unique InChIKey identifier.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, particularly in drug formulation and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Monoisotopic Mass | 165.078978594 Da | [1][5] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][2] |

| Computed LogP (XLogP3) | 1.7 | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

These properties suggest moderate lipophilicity (LogP of 1.7) and a molecular size consistent with many orally available drug candidates. The presence of both hydrogen bond donors (the phenolic hydroxyl and amide N-H) and acceptors (the carbonyl oxygen and hydroxyl oxygen) indicates its potential to participate in targeted biological interactions.

Synthesis and Characterization

The synthesis of this compound is typically achieved via the aminolysis of a salicylic acid ester, a robust and well-established method in organic chemistry. This involves a nucleophilic acyl substitution reaction where the ester group is displaced by an amine.

Experimental Protocol: Synthesis via Aminolysis of Methyl Salicylate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methyl Salicylate

-

Ethylamine (e.g., 70% solution in water or anhydrous)

-

Methanol (or another suitable solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate (for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1.0 equivalent) in a minimal amount of methanol.

-

Amine Addition: While stirring, slowly add an excess of ethylamine (2.0-3.0 equivalents) to the solution. The reaction is often exothermic and may require cooling in an ice bath during addition.

-

Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl salicylate spot. For less reactive substrates, gentle heating under reflux may be required. A study synthesizing a similar compound, N,N-diethyl-2-hydroxybenzamide, stirred the reaction for 24 hours at room temperature[6].

-

Workup & Extraction: Once the reaction is complete, neutralize the excess ethylamine with dilute hydrochloric acid. Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis and characterization.

Analytical Characterization

-

Infrared (IR) Spectroscopy: Characterization with FT-IR is essential to confirm the conversion. A key indicator is the disappearance of the ester C=O stretching vibration (typically ~1730-1700 cm⁻¹) from methyl salicylate and the appearance of the amide C=O stretching vibration at a lower wavenumber (typically ~1680-1630 cm⁻¹) in the product[6].

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the synthesized compound, which should correspond to 165.19 g/mol [6].

-

Melting Point Analysis: The melting point of a crystalline solid is a strong indicator of its purity. A sharp melting range suggests a pure compound[7].

-